Cas no 70918-17-1 ((R)-Doxazosin)

(R)-Doxazosin 化学的及び物理的性質
名前と識別子
-
- R-Doxazosin
- (R)-Doxazosin
- R-DOXAZOSIN INTERMEDIATE
- R-Doxazosin R
- 70918-17-1
- (R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine
- NCGC00018158-01
- CHEMBL1363589
- SCHEMBL97513
- (4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
- HMS2233L12
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-, (R)-
- NCGC00018158-04
- F6HQ441M9W
- EN300-19631171
- [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
- SMR000550476
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
- PD132712
- 2-{4-[(2R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-
- CHEBI:95247
- Methanone, (4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)-
- (R)-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- MLS001165720
- Doxazosin, (R)-
- UNII-F6HQ441M9W
- Q27167084
-
- MDL: MFCD15071204
- インチ: InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
- InChIKey: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
計算された属性
- せいみつぶんしりょう: 451.18556891g/mol
- どういたいしつりょう: 451.18556891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 112Ų
(R)-Doxazosin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D537490-50mg |
(R)-Doxazosin |
70918-17-1 | 50mg |
$ 800.00 | 2022-06-05 | ||
TRC | D537490-10mg |
(R)-Doxazosin |
70918-17-1 | 10mg |
$ 195.00 | 2022-06-05 | ||
TRC | D537490-250mg |
(R)-Doxazosin |
70918-17-1 | 250mg |
$ 4500.00 | 2023-09-07 | ||
TRC | D537490-25mg |
(R)-Doxazosin |
70918-17-1 | 25mg |
$ 425.00 | 2022-06-05 | ||
TRC | D537490-100mg |
(R)-Doxazosin |
70918-17-1 | 100mg |
$ 1515.00 | 2022-06-05 | ||
Enamine | EN300-19631171-0.05g |
2-{4-[(2R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine |
70918-17-1 | 0.05g |
$2755.0 | 2023-09-17 |
(R)-Doxazosin 関連文献
-
Lisa I. Pilkington,David Barker Nat. Prod. Rep. 2015 32 1369
-
Lisa I. Pilkington,David Barker Nat. Prod. Rep. 2015 32 1369
(R)-Doxazosinに関する追加情報
Introduction to (R)-Doxazosin (CAS No. 70918-17-1)
(R)-Doxazosin (CAS No. 70918-17-1) is a chiral compound that belongs to the class of quinazoline derivatives. It is a selective α1-adrenergic receptor antagonist, widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). The (R)-enantiomer of doxazosin has been extensively studied for its superior pharmacological properties compared to the racemic mixture, offering enhanced efficacy and reduced side effects.
The chemical structure of (R)-Doxazosin is characterized by a quinazoline core with a substituted piperazine ring. This unique structure confers its high affinity for α1-adrenergic receptors, making it an effective antihypertensive and antiproliferative agent. The compound's chirality plays a crucial role in its biological activity, as the (R)-enantiomer exhibits significantly greater potency and selectivity compared to the (S)-enantiomer.
Recent research has highlighted the potential of (R)-Doxazosin in various therapeutic applications beyond its traditional use. Studies have shown that it can effectively reduce intraocular pressure, making it a promising candidate for the treatment of glaucoma. Additionally, its anti-inflammatory properties have been explored in the context of cardiovascular diseases, where it has demonstrated the ability to reduce arterial stiffness and improve endothelial function.
In clinical trials, (R)-Doxazosin has shown excellent safety and tolerability profiles. Patients treated with this compound have reported fewer side effects such as dizziness, fatigue, and hypotension compared to those receiving racemic doxazosin. This improved side effect profile is attributed to the enhanced selectivity of the (R)-enantiomer for α1-adrenergic receptors.
The pharmacokinetics of (R)-Doxazosin have also been extensively studied. It is rapidly absorbed following oral administration and exhibits a long half-life, allowing for once-daily dosing. The compound undergoes extensive first-pass metabolism, primarily via cytochrome P450 enzymes, leading to the formation of inactive metabolites. This metabolic pathway ensures that the active drug remains in circulation for an extended period, maintaining therapeutic levels throughout the day.
One of the key advantages of using (R)-Doxazosin over racemic doxazosin is its improved bioavailability. The (R)-enantiomer has been shown to have higher bioavailability due to its more favorable pharmacokinetic properties, which translates into better therapeutic outcomes for patients. This is particularly important in conditions such as hypertension and BPH, where consistent drug levels are crucial for effective management.
In addition to its clinical applications, (R)-Doxazosin has also been investigated for its potential in drug delivery systems. Researchers have explored the use of nanotechnology to enhance the delivery and targeting of this compound to specific tissues or cells. These advancements could further improve its therapeutic efficacy and reduce systemic side effects.
The synthesis of (R)-Doxazosin involves several steps, including chiral resolution or asymmetric synthesis techniques. Chiral resolution methods involve separating the enantiomers from a racemic mixture using chiral resolving agents or chromatographic techniques. Asymmetric synthesis approaches utilize chiral catalysts or auxiliaries to directly produce the desired enantiomer with high enantiomeric excess (ee). Both methods have their advantages and are chosen based on factors such as cost, yield, and scalability.
The development of (R)-Doxazosin as a pharmaceutical product has been driven by its superior pharmacological properties and clinical benefits. Its use in treating hypertension and BPH has been well-established, but ongoing research continues to uncover new applications and potential improvements in drug delivery systems. As our understanding of this compound deepens, it is likely that (R)-Doxazosin will play an increasingly important role in modern medicine.
70918-17-1 ((R)-Doxazosin) 関連製品
- 104874-86-4((S)-(+)-Doxazosin)
- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 2680898-32-0(ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate)
- 2060052-44-8(Ethyl 3-formyl-2-methylbenzoate)
- 885266-73-9(Methyl 3-thiocyanato-1H-indole-6-carboxylate)
- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)
- 149930-92-7(Boc-D-2-amino-4-bromo-4-pentenoic acid)
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)


